![molecular formula C16H13ClN2O3S2 B2859414 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896299-70-0](/img/structure/B2859414.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

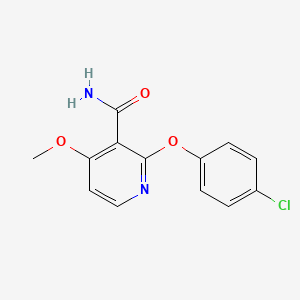

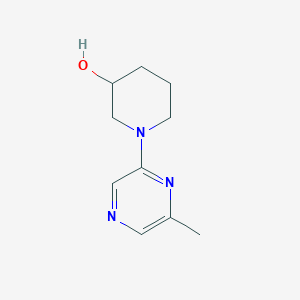

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the thiazole ring (a ring containing nitrogen and sulfur) and the methylsulfonyl group could potentially give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), an amide functional group, a chloro group, and a methylsulfonyl group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might be hydrolyzed under acidic or basic conditions. The chloro group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of polar functional groups (like the amide and sulfonyl groups) could make this compound soluble in polar solvents .Scientific Research Applications

Antiarrhythmic Activity

Research has demonstrated that certain compounds with a structure related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exhibit Class III antiarrhythmic activity. These compounds, particularly those having a 2-aminobenzimidazole group, have shown potential in increasing the ventricular fibrillation threshold and terminating ventricular fibrillation in animal models, indicating their efficacy in restoring normal heart rhythm without affecting conduction (Ellingboe et al., 1992).

Anticancer Agents

Another area of application is in the development of anticancer agents. Derivatives of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been synthesized and tested for their pro-apoptotic activity against cancer cell lines, including melanoma. These compounds, by inhibiting carbonic anhydrase isoforms, have demonstrated potential as anticancer agents with specific compounds showing significant growth inhibition of melanoma cells (Yılmaz et al., 2015).

Synthesis of Key Intermediates

The compound also serves as a key intermediate in the synthesis of other complex molecules. For instance, research has focused on synthesizing 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a significant intermediate for producing Tianeptine, a well-known antidepressant. The synthesis process includes steps like condensation, methylation, hydrogenolysis, and cyclization, demonstrating the compound's utility in creating pharmacologically active molecules (Xiu-lan, 2009).

Investigation into COVID-19 Drug Applications

The exploration into the utility of sulfonamides, including compounds structurally similar to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, has extended into antimalarial and potential COVID-19 therapeutic applications. These compounds have been evaluated for their reactivity, ADMET properties, and in vitro antimalarial activity, with some showing promising results against SARS-CoV-2 proteins in molecular docking studies (Fahim & Ismael, 2021).

Electrophysiological Activity

Research has also highlighted the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, revealing their potential as selective class III agents for treating arrhythmias. These findings support the exploration of imidazol-1-yl and methylsulfonylamino groups in developing new therapeutic agents for cardiac conditions (Morgan et al., 1990).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-9-12(17)6-7-13-14(9)18-16(23-13)19-15(20)10-4-3-5-11(8-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOAZEZPDMRXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)

![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)

![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)

![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2859344.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)